molecular formula C36H61N3O5 B12571970 N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide CAS No. 494209-27-7

N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide

Cat. No.: B12571970
CAS No.: 494209-27-7
M. Wt: 615.9 g/mol
InChI Key: MRWXFEWDCRGUJZ-LQJZCPKCSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide is a synthetic dipeptide derivative featuring a benzyloxycarbonyl (Z) group at the N-terminal valine and an octadecanoyl (C18) chain on the valinamide residue. The Z group enhances stability during synthesis, while the octadecanoyl moiety likely increases lipophilicity, influencing bioavailability and cellular uptake .

Properties

CAS No.

494209-27-7

Molecular Formula

C36H61N3O5

Molecular Weight

615.9 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-[[(2S)-3-methyl-1-(octadecanoylamino)-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C36H61N3O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-31(40)37-34(41)32(28(2)3)38-35(42)33(29(4)5)39-36(43)44-27-30-24-21-20-22-25-30/h20-22,24-25,28-29,32-33H,6-19,23,26-27H2,1-5H3,(H,38,42)(H,39,43)(H,37,40,41)/t32-,33-/m0/s1

InChI Key

MRWXFEWDCRGUJZ-LQJZCPKCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of L-valine are protected using a benzyloxycarbonyl (Cbz) group.

    Formation of Amide Bond: The protected L-valine is then coupled with octadecanoic acid to form the amide bond. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the amide bonds, converting them into amines.

    Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex peptides and proteins.
  • Employed in the study of peptide bond formation and cleavage.

Biology:

  • Investigated for its potential role in modulating biological processes due to its peptide structure.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug delivery systems.
  • Evaluated for its ability to cross biological membranes and deliver active pharmaceutical ingredients.

Industry:

  • Utilized in the development of novel materials with specific properties.
  • Applied in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino groups, allowing the compound to interact selectively with its targets. The octadecanoyl chain enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Analogs in Protease Inhibition

Several analogs share the Z-protected dipeptide backbone but differ in substituents and functional groups:

Compound Name Key Features Molecular Formula Molecular Weight Biological Role Reference
N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide (Target Compound) Z-protected Val-Val with C18 acyl chain Not explicitly provided* - Hypothesized protease inhibitor -
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide Z-protected Leu, hydroxy-pyrrolidinyl group C21H31N3O8S 485.55 g/mol Protease inhibitor (e.g., SARS-CoV-2 Mpro)
(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid Z-protected Leu, sulfonic acid group, hydroxy-pyrrolidinyl C44H80N8O13 953.15 g/mol Broad-spectrum antiviral
GC376 Bisulfite-modified Z-protected dipeptide C23H38N4O7S 514.64 g/mol Coronavirus 3CL protease inhibitor

Key Observations :

  • Sulfonic acid or bisulfite groups in analogs like GC376 improve water solubility and target binding, critical for antiviral activity .
  • The hydroxy-pyrrolidinyl group in compounds may enhance stereospecific enzyme interactions .

Comparison :

  • These intermediates lack the dipeptide and long acyl chain of the target compound, limiting their direct biological activity but highlighting the Z group’s ubiquity in peptide chemistry .

Caspase Inhibitors and Fluorinated Analogs

describes a caspase inhibitor with structural parallels:

Compound Name Key Features Molecular Weight Biological Role Reference
N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro...-L-alaninamide Fluorine, methoxyethyl, Z-like protection - Caspase inhibitor

Structural Contrasts :

  • The phenylmethoxy group replaces benzyloxy, slightly altering steric and electronic properties.
  • Fluorine and methoxyethyl groups may enhance metabolic stability or target binding compared to the C18 chain in the target compound .

Biological Activity

N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and pharmacokinetic properties, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₃₁H₅₃N₃O₃
  • Molecular Weight : 505.79 g/mol

The compound features a long aliphatic chain (octadecanoyl), which is hypothesized to enhance its membrane permeability and biological activity.

2. Cytotoxic Activity

Cytotoxicity assays have been pivotal in assessing the potential of this compound in cancer treatment. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Compounds with long aliphatic chains often demonstrate higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index (TI). For example, a study indicated that certain derivatives had TIs greater than 2, indicating lower toxicity to normal cells while effectively targeting tumor lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The long hydrophobic chain enhances interaction with lipid membranes, facilitating cellular uptake.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as aldehyde dehydrogenases .

Case Study 1: Anticancer Potential

A study focusing on the cytotoxic effects of related compounds found that after 48 hours of exposure, significant reductions in viability were observed in various cancer cell lines (e.g., HepG2 and DU145). The IC50 values indicated that these compounds could effectively target cancer cells while sparing normal fibroblasts .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications in the carbon chain length significantly influenced both antimicrobial and cytotoxic activities. Compounds with optimal chain lengths demonstrated enhanced solubility and membrane penetration capabilities, leading to increased biological activity .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

PropertyDescription
AbsorptionLikely high due to lipophilicity
DistributionExtensive due to long aliphatic chain
MetabolismPotentially metabolized via liver enzymes
ExcretionPrimarily through urine

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest favorable profiles for further development .

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